1-Chloro-3-ethanethioylpropan-2-one
Description
1-Chloro-3-ethanethioylpropan-2-one (CAS 802868-31-1, C5H8ClNOS) is a chlorinated ketone featuring an ethanethioyl (-SCOCH2CH3) substituent.
Properties
Molecular Formula |
C5H7ClOS |
|---|---|
Molecular Weight |
150.63 g/mol |
IUPAC Name |
1-chloro-4-sulfanylidenepentan-2-one |
InChI |
InChI=1S/C5H7ClOS/c1-4(8)2-5(7)3-6/h2-3H2,1H3 |
InChI Key |
QORBTYIRDCASFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)CC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substituent arrangement. Below is a detailed comparison with analogous compounds, focusing on structural variations and their implications:
Substituent Type and Position
Table 1: Key Structural Differences and Properties
Functional Group Variations
- Chlorine vs. Bromine : Substituting chlorine with bromine (e.g., 1-Chloro-1-(3-bromo-4-(methylthio)phenyl)propan-2-one) increases molecular polarizability and alters nucleophilic attack kinetics .
- Thioether vs. Carbonyl: Compounds like 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one replace the ketone with an amine, shifting reactivity from electrophilic to nucleophilic dominance .
- Positional Isomerism : For example, 1-Chloro-3-(benzothiophen-2-yl)propan-2-one lacks the methyl group present in 1-Chloro-3-(3-methyl-1-benzothiophen-2-yl)propan-2-one, reducing steric effects and altering binding affinity to biological targets .
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